molecular formula C9H10N6OS B12152814 2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetamide CAS No. 676463-95-9

2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetamide

Cat. No.: B12152814
CAS No.: 676463-95-9
M. Wt: 250.28 g/mol
InChI Key: HSRYVEYULFKKLH-UHFFFAOYSA-N
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Description

2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetamide is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetamide typically involves the reaction of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chloride in ethanolic sodium ethoxide solution at room temperature . This reaction furnishes the aminopyrazole structure, which upon treatment with sodium nitrite in acetic acid, yields the desired triazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyridyl ring can be reduced under specific conditions to form dihydropyridine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include nitro derivatives, dihydropyridine derivatives, and various substituted triazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.

    Medicine: Due to its potential pharmacological activities, it is being explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It can be used in the development of new materials with specific chemical properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the amino and pyridyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetamide: Known for its stability and versatility in chemical reactions.

    2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)ethanol: Similar structure but with an ethanol group, offering different solubility and reactivity properties.

    2-(4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)propanoic acid: Contains a propanoic acid group, which can enhance its biological activity and solubility.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer a balance of stability, reactivity, and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

676463-95-9

Molecular Formula

C9H10N6OS

Molecular Weight

250.28 g/mol

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C9H10N6OS/c10-7(16)5-17-9-14-13-8(15(9)11)6-3-1-2-4-12-6/h1-4H,5,11H2,(H2,10,16)

InChI Key

HSRYVEYULFKKLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)N

solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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